molecular formula C22H21N5OS B2863955 (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone CAS No. 1172350-58-1

(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone

Cat. No.: B2863955
CAS No.: 1172350-58-1
M. Wt: 403.5
InChI Key: IVSGRQKJOWKKAO-UHFFFAOYSA-N
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Description

This compound appears to contain several functional groups, including a piperazine ring, a quinoxaline ring, and a benzo[d]thiazole ring. These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings may have implications for the compound’s reactivity and potential biological activity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the piperazine ring is often involved in reactions with acids and bases, while the quinoxaline ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen and sulfur atoms might make it more polar, affecting its solubility in different solvents .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Synthesis of Thiazolidinones and Quinoxaline Derivatives

    A range of thiazolidinone and quinoxaline derivatives, including compounds similar to "(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone," have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains, showing promise as potential antimicrobial agents. These compounds were synthesized from key intermediates and evaluated against a spectrum of bacteria and fungi, with some showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates (Divyesh Patel, Rahul V. Patel, P. Kumari, N. Patel, 2012); (Y. Inoue, H. Kondo, M. Taguchi, Y. Jinbo, F. Sakamoto, G. Tsukamoto, 1994).

  • Sparfloxacin Derivatives as Antibacterial Agents

    Derivatives of N-piperazinyl fluoroquinolone, including compounds structurally related to "this compound," were synthesized and showed moderate activity against Gram-positive bacteria and mycobacterium tuberculosis, indicating their potential as antibacterial and antimycobacterial agents (Gulshan Gurunani, K. Agrawal, Sheelpriya R. Walde, A. Ittadwar, 2022).

Anti-Proliferative Applications

  • Anticancer Activity of Thiazole Derivatives: Polyfunctional substituted 1,3-thiazoles, including structures related to the compound , were evaluated for their anticancer activity against various cancer cell lines, with some derivatives showing significant efficacy, especially those with a piperazine substituent at C2 of the 1,3-thiazole cycle, highlighting their potential as novel anticancer agents (Kostyantyn Turov, 2020).

Mechanism of Action

Target of Action

Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to exhibit antibacterial activity . They have also been used as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of Action

Similar compounds have been found to inhibit cox-1 , suggesting that they may interact with their targets to inhibit certain enzymes or pathways.

Biochemical Pathways

Similar compounds have been found to inhibit cox-1 , which is involved in the inflammatory response. This suggests that the compound may affect inflammatory pathways.

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule predicts good absorption or permeation by the human body based on certain properties such as molecular weight, the number of hydrogen bond donors and acceptors, and lipophilicity.

Result of Action

Similar compounds have been found to inhibit cox-1 , suggesting that they may have anti-inflammatory effects.

Safety and Hazards

Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its observed biological activity. If it shows promising activity in preliminary studies, it might be further optimized and tested in more complex biological systems .

Properties

IUPAC Name

[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c1-14-11-15(2)20-18(12-14)25-22(29-20)27-9-7-26(8-10-27)21(28)19-13-23-16-5-3-4-6-17(16)24-19/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSGRQKJOWKKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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